molecular formula C11H17N3O B2386220 N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine CAS No. 2198911-67-8

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine

Cat. No. B2386220
CAS RN: 2198911-67-8
M. Wt: 207.277
InChI Key: LTJZFRTUCJVUAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the specific molecular structure analysis of “N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine” is not available, it’s known that the N-methylation of the nitrogen atoms at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Fused Pyrrole and Pyrazole Derivatives : The compound has been used in the synthesis of fused pyrrole and pyrazole derivatives, important in various chemical reactions. For instance, the preparation of fusedpyrrolo[2,3-b]pyrrolidinones and pyrrolo[2,3-c]pyridazinones from related compounds, demonstrating its role in complex organic syntheses (Okamoto et al., 1997).

  • Antimicrobial Activity : Research has shown the effectiveness of derivatives in antimicrobial activities. The synthesis of novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, derived from similar compounds, exhibited pronounced antimicrobial properties (Sirakanyan et al., 2021).

  • Enantioselective Michael Additions : This compound is instrumental in catalyzing enantioselective Michael additions, a crucial step in pharmaceutical synthesis, leading to the production of various medicinally relevant compounds (Itoh & Kanemasa, 2002).

Organic Synthesis and Catalysis

  • Synthesis of Amino Derivatives : It has been used in the synthesis of amino derivatives, like the creation of 2,6-Diisopropyltetrahydro-2H-4-pyranone, a key intermediate in various organic syntheses (Arutynyan et al., 2018).

  • Cytotoxic Activity in Carboxamide Derivatives : Research has explored its role in synthesizing carboxamide derivatives with significant cytotoxic activities, valuable in cancer research (Deady et al., 2003).

  • Cycloisomerization of Amines : The compound has been used in palladium-catalyzed cycloisomerization of amines, demonstrating its utility in synthesizing pyrroles, a core structure in many pharmaceuticals (Gabriele et al., 2001).

Biological and Pharmacological Applications

  • Antimicrobial and Antitumor Activities : Some derivatives have shown antimicrobial, anti-inflammatory, and even antitumor activities, making them valuable for pharmaceutical development (Zaki et al., 2016).

  • Analgesic Properties : Research into similar compounds has led to the discovery of potent analgesics, demonstrating the potential of derivatives in pain management (Melvin et al., 1984).

  • Synthesis of Alkaloids : It's been used in the enantioselective total syntheses of complex marine alkaloids, highlighting its role in the synthesis of biologically active natural products (Seiple et al., 2011).

properties

IUPAC Name

N,N-dimethyl-2-pyrazin-2-yloxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)9-4-3-5-10(9)15-11-8-12-6-7-13-11/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZFRTUCJVUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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